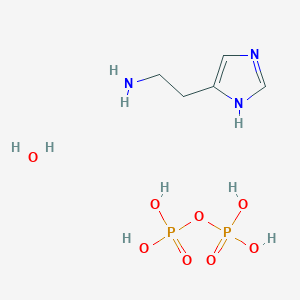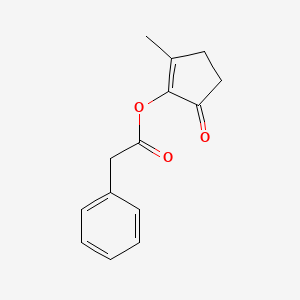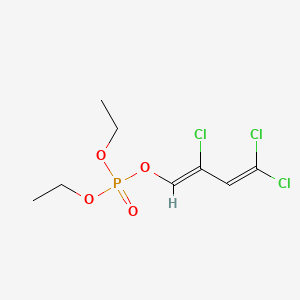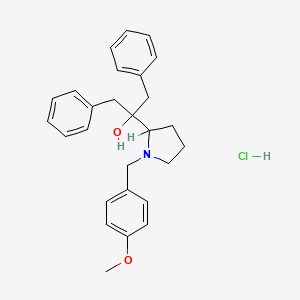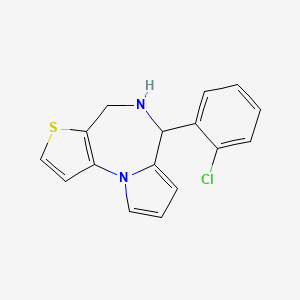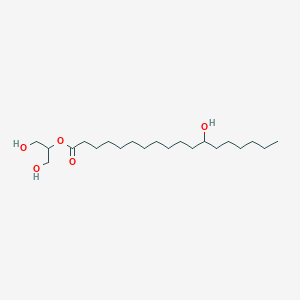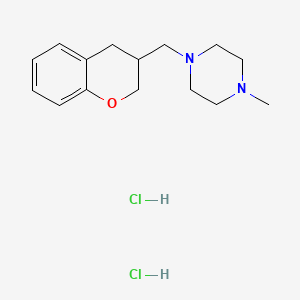
1-((3,4-Dihydro-2H-1-benzopyran-3-yl)methyl)-4-methylpiperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3,4-Dihydro-2H-1-benzopyran-3-yl)methyl)-4-methylpiperazine dihydrochloride is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, has been studied for its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,4-Dihydro-2H-1-benzopyran-3-yl)methyl)-4-methylpiperazine dihydrochloride typically involves the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions, where the benzopyran core reacts with a piperazine derivative.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
1-((3,4-Dihydro-2H-1-benzopyran-3-yl)methyl)-4-methylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzopyran or piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzopyran oxides, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
1-((3,4-Dihydro-2H-1-benzopyran-3-yl)methyl)-4-methylpiperazine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: The compound may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-((3,4-Dihydro-2H-1-benzopyran-3-yl)methyl)-4-methylpiperazine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-1-benzopyran: A core structure similar to the compound .
4-Methylpiperazine: A component of the compound that can be found in other related molecules.
Uniqueness
1-((3,4-Dihydro-2H-1-benzopyran-3-yl)methyl)-4-methylpiperazine dihydrochloride is unique due to its specific combination of the benzopyran and piperazine moieties. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
83823-47-6 |
|---|---|
Formule moléculaire |
C15H24Cl2N2O |
Poids moléculaire |
319.3 g/mol |
Nom IUPAC |
1-(3,4-dihydro-2H-chromen-3-ylmethyl)-4-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C15H22N2O.2ClH/c1-16-6-8-17(9-7-16)11-13-10-14-4-2-3-5-15(14)18-12-13;;/h2-5,13H,6-12H2,1H3;2*1H |
Clé InChI |
MALINADUQWLWDY-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CC2CC3=CC=CC=C3OC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(2-chlorophenyl)-N-(furan-2-ylmethyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12729527.png)
